molecular formula C13H18KNO4S B15178207 Potassium 6-(methyl(phenylsulphonyl)amino)hexanoate CAS No. 94134-00-6

Potassium 6-(methyl(phenylsulphonyl)amino)hexanoate

Katalognummer: B15178207
CAS-Nummer: 94134-00-6
Molekulargewicht: 323.45 g/mol
InChI-Schlüssel: CTWVOIURYAXYBM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium 6-(methyl(phenylsulphonyl)amino)hexanoate is a chemical compound with the molecular formula C13H18KNO4S and a molecular weight of 323.44962 g/mol . It is known for its unique structure, which includes a potassium salt of 6-(methyl(phenylsulphonyl)amino)hexanoic acid. This compound is utilized in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of potassium 6-(methyl(phenylsulphonyl)amino)hexanoate typically involves the reaction of 6-aminohexanoic acid with methyl phenyl sulfone under specific conditions. The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the potassium salt. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and other reaction parameters to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium 6-(methyl(phenylsulphonyl)amino)hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Potassium 6-(methyl(phenylsulphonyl)amino)hexanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of potassium 6-(methyl(phenylsulphonyl)amino)hexanoate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to potassium 6-(methyl(phenylsulphonyl)amino)hexanoate include:

Uniqueness

This compound is unique due to its specific potassium salt form, which imparts distinct solubility and reactivity properties compared to its sodium and lithium counterparts. This uniqueness makes it particularly valuable in certain chemical and biological applications .

Eigenschaften

CAS-Nummer

94134-00-6

Molekularformel

C13H18KNO4S

Molekulargewicht

323.45 g/mol

IUPAC-Name

potassium;6-[benzenesulfonyl(methyl)amino]hexanoate

InChI

InChI=1S/C13H19NO4S.K/c1-14(11-7-3-6-10-13(15)16)19(17,18)12-8-4-2-5-9-12;/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,16);/q;+1/p-1

InChI-Schlüssel

CTWVOIURYAXYBM-UHFFFAOYSA-M

Kanonische SMILES

CN(CCCCCC(=O)[O-])S(=O)(=O)C1=CC=CC=C1.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.